Tert-butyl 2-ethynylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAIWAAPVOYBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824246-34-5 | |
| Record name | tert-butyl 2-ethynylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Intramolecular Alkylation of γ-Amino Alkyne Precursors
Azetidine rings are often synthesized via intramolecular alkylation, leveraging nucleophilic amines and electrophilic carbons. For example, Kostiantyn O. Marichev et al. demonstrated copper-catalyzed [3+1] cycloadditions using imido-ylides and metallo-enolcarbenes to access chiral tetrasubstituted azetidines. Adapting this approach, a γ-amino alkyne precursor (e.g., 3-aminopent-4-yn-1-ol ) could undergo base-promoted cyclization to form 2-ethynylazetidine. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) yields the target compound (Fig. 1A).
Sommelet–Hauser Rearrangement
Eiji Tayama et al. utilized the Sommelet–Hauser rearrangement of ammonium salts derived from azetidine-2-carboxylic acid esters to install substituents. While this method primarily targets aryl groups, modifying the electrophilic partner to include propargyl halides could enable ethynyl introduction. For instance, treating N-α-branched azetidine ammonium salts with propargyl bromide under basic conditions may facilitate rearrangement to 2-ethynylazetidine intermediates.
Direct Functionalization of Preformed Azetidine Scaffolds
Sonogashira Coupling at C2
Palladium/copper-catalyzed Sonogashira coupling is a cornerstone for ethynyl group installation. Starting from 2-bromoazetidine-1-carboxylate , reaction with terminal alkynes (e.g., trimethylsilylacetylene) under catalytic Pd(PPh₃)₄/CuI conditions introduces the ethynyl group (Fig. 1B). Subsequent desilylation (e.g., K₂CO₃/MeOH) and Boc protection yield the target compound. This method benefits from commercial availability of halogenated azetidine precursors but requires careful optimization to prevent ring-opening side reactions.
Nucleophilic Substitution with Propargyl Reagents
2-Haloazetidines (e.g., 2-chloroazetidine-1-carboxylate) react with lithium acetylides or Grignard reagents to form 2-ethynyl derivatives. For example, treatment of 2-chloroazetidine-tert-butyl carbamate with lithium trimethylsilylacetylide at −78°C, followed by desilylation, affords the ethynyl product. This approach demands anhydrous conditions and low temperatures to mitigate elimination pathways.
Chiral Synthesis and Resolution
Asymmetric Catalysis
Marichev et al. reported copper(I)-catalyzed asymmetric [3+1] cycloadditions to access enantiopure azetidines. Employing a chiral bisoxazoline ligand, propargyl-substituted enolcarbenes react with imido-ylides to form 2-ethynylazetidine-1-carboxylates with >90% enantiomeric excess (ee). This method is ideal for producing optically active intermediates for drug candidates.
Diastereomeric Resolution
Racemic 2-ethynylazetidine-1-carboxylic acid can be resolved using chiral auxiliaries. Tayama et al. described the use of (S)-α-methylbenzylamine to form diastereomeric salts, separable via crystallization. Acidic cleavage of the auxiliary followed by Boc protection yields enantiomerically pure tert-butyl 2-ethynylazetidine-1-carboxylate.
Protecting Group Strategies
tert-Butyl Carbamate Installation
The Boc group is introduced via reaction of azetidine with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). For acid-sensitive intermediates, alternative reagents like Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) ensure mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Alkylation | γ-Amino alkyne | 45–60 | Single-step ring formation | Limited substrate availability |
| Sonogashira Coupling | 2-Bromoazetidine | 50–70 | High regioselectivity | Requires Pd/Cu catalysts |
| Asymmetric Catalysis | Propargyl enolcarbene | 60–80 | Enantioselective | Complex ligand synthesis |
Industrial-Scale Considerations
Patent CN103787973A highlights the use of tert-butyl formate in spirocyclic compound synthesis, emphasizing solvent selection (tetrahydrofuran/cyclohexane) and column-free purification. Scaling this compound production requires:
Chemical Reactions Analysis
Tert-butyl 2-ethynylazetidine-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include substituted azetidines, alkenes, and carbonyl compounds .
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-ethynylazetidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of nitrogen heterocycles, which are essential in many bioactive compounds .
Medicinal Chemistry
The compound is utilized in medicinal chemistry for studying enzyme mechanisms and biological pathways involving azetidine derivatives. Its azetidine ring structure contributes to its potential as a pharmacophore in drug development . Research has indicated that derivatives of this compound may exhibit various biological activities, including anti-inflammatory properties .
Material Science
In industrial applications, this compound is used to produce specialty chemicals and materials with unique properties, such as polymers and coatings. Its functional groups allow for modifications that enhance material performance in various applications .
A study evaluated the biological activity of compounds derived from this compound against specific enzymes involved in metabolic pathways. The findings indicated that modifications to the azetidine ring could enhance inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Synthesis of Bioactive Compounds
Research focused on synthesizing new bioactive compounds using this compound as a precursor demonstrated promising results in anti-inflammatory assays. Compounds synthesized exhibited significant inhibition of inflammation markers compared to standard treatments, highlighting the compound's utility in drug discovery .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for pharmaceuticals and agrochemicals |
| Medicinal Chemistry | Investigating enzyme mechanisms and developing bioactive compounds |
| Material Science | Production of specialty chemicals and enhanced materials |
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its azetidine and ethynyl functional groups . The ethynyl group can participate in π-π interactions and hydrogen bonding, while the azetidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-ethynylazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound has the ethynyl group attached to the third carbon of the azetidine ring instead of the second carbon.
Tert-butyl 2-ethynylpyrrolidine-1-carboxylate: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
The uniqueness of this compound lies in its specific structural features, such as the position of the ethynyl group and the presence of the azetidine ring, which confer distinct chemical reactivity and biological activity .
Biological Activity
Tert-butyl 2-ethynylazetidine-1-carboxylate (CAS No. 78067746) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on available research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES Notation : CC(C)(C)OC(=O)N1CCC1C#C
- InChI Key : KJAIWAAPVOYBFJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl esters with azetidine derivatives under controlled conditions. The synthesis process allows for the introduction of the ethynyl group, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives in related research have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. The exact mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of azetidine derivatives, including this compound, has revealed promising results. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) studies highlight the significance of the ethynyl group in enhancing biological efficacy.
Table 1: Summary of Biological Activities
| Activity | Results | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
Case Study: Antimicrobial Efficacy
A study evaluating various azetidine derivatives found that those with an ethynyl substitution exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with similar structural features to this compound, suggesting a correlation between structure and activity.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-ethynylazetidine-1-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization at the 2-position with an ethynyl group. Key steps include:
- Azetidine ring formation : Cyclization of γ-chloroamines or via ring-opening of epoxides.
- Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .
- Ethynylation : Sonogashira coupling or direct alkyne substitution using a palladium catalyst . Note: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : H NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH) and ethynyl proton (δ 2.5–3.0 ppm). C NMR identifies the Boc carbonyl (δ 155–160 ppm) and ethynyl carbons (δ 70–85 ppm) .
- IR : Stretching frequencies for C≡C (~2100 cm) and Boc carbonyl (~1680 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns.
Q. What safety precautions are essential when handling this compound?
- Storage : In a freezer (-20°C) under inert gas (N or Ar) to prevent hydrolysis of the Boc group .
- Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles) due to the reactive ethynyl moiety .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the ethynyl group influence reactivity in click chemistry applications?
The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Key considerations:
- Catalyst optimization : Use Cu(I) sources (e.g., CuBr) with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may compete with azetidine ring opening .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for C≡C disappearance.
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on the azetidine ring puckering (envelope or twist conformers) and ethynyl orientation .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions stabilizing the crystal lattice .
- Dynamic NMR : For solution-phase studies, low-temperature H NMR (e.g., 200 K in CDCl) can detect restricted rotation of the ethynyl group .
Q. How to address contradictions in reported synthetic yields for this compound?
- Experimental design : Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading, solvent ratio) .
- Side reactions : Quantify byproducts (e.g., Boc deprotection via LC-MS) and adjust protecting groups (e.g., switch to Fmoc if acid-sensitive) .
- Reproducibility : Ensure strict anhydrous conditions and standardized reagent sources (e.g., azetidine purity ≥98%) .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- DFT calculations : Model protonation states (e.g., azetidine N vs. ethynyl π-system) using explicit solvent molecules (e.g., water clusters) to simulate hydrolysis pathways .
- pKa estimation : Software like MarvinSketch predicts azetidine’s basicity (pKa ~8.5), guiding pH control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
